2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an oxadiazole ring, connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate to form the oxadiazole ring, followed by reduction to yield the ethanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to these targets, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethan-1-amine: A similar compound with a pyridine ring but lacking the oxadiazole moiety.
4-(2-Aminoethyl)pyridine: Another related compound with a pyridine ring and an ethanamine group.
Uniqueness
The presence of both the pyridine and oxadiazole rings in 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine makes it unique. This combination enhances its potential for diverse biological activities and applications in materials science, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2 |
InChI Key |
OEFNLDMRTAUREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.